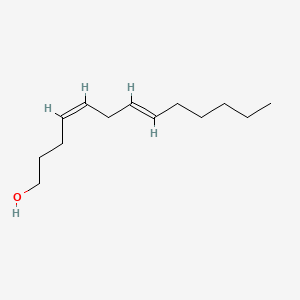

4,7-Tridecadien-1-ol, (4E,7Z)-

Beschreibung

Eigenschaften

CAS-Nummer |

57981-61-0 |

|---|---|

Molekularformel |

C13H24O |

Molekulargewicht |

196.33 g/mol |

IUPAC-Name |

(4E,7Z)-trideca-4,7-dien-1-ol |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3/b7-6-,10-9+ |

InChI-Schlüssel |

RJYCGBIUZZJVLQ-IXWMQOLASA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C/CCCO |

Kanonische SMILES |

CCCCCC=CCC=CCCCO |

Andere CAS-Nummern |

57981-61-0 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Pheromone Composition & Chemical Ecology of Phyllonorycter corylifoliella

The following is an in-depth technical guide on the pheromone composition and chemical ecology of Phyllonorycter corylifoliella.

Executive Summary

Phyllonorycter corylifoliella (Hübner), commonly known as the Hawthorn Red Midget Moth, is a significant leaf-mining pest affecting Rosaceae species, particularly apple (Malus), pear (Pyrus), and hawthorn (Crataegus).[1] Unlike many congeners that are monophagous, P. corylifoliella exhibits a broader host range, making it a persistent threat in integrated pest management (IPM) programs across Europe and parts of Asia.

This guide details the chemical identification, synthesis, and field application of its sex pheromone. The primary attractant is identified as (4E,7Z)-4,7-tridecadienyl acetate , a unique odd-chain acetate that distinguishes it from the even-chain pheromones typical of the Phyllonorycter genus.

Chemical Composition & Identification[2]

Core Pheromone Profile

The sex pheromone blend of P. corylifoliella deviates from the standard C12 and C14 acetates found in related Gracillariidae. The definitive bioactive component identified is an odd-numbered carbon chain with specific unsaturation geometry.

| Component Status | Chemical Name | Abbreviation | CAS Registry Number | Role |

| Primary Component | (4E,7Z)-4,7-tridecadienyl acetate | E4,Z7-13:Ac | N/A | Major Attractant |

| Secondary Attractant | (E)-4-dodecenyl acetate | E4-12:Ac | 55195-26-3 | Minor / Synergist* |

| Antagonist/Inhibitor | (Z)-10-tetradecenyl acetate | Z10-14:Ac | 35153-15-2 | Species Isolation |

*Note: While E4-12:Ac has shown attractancy in some field trials (Voerman, 1991), the E4,Z7-13:Ac diene is the species-specific signal originally isolated and synthesized to confirm biological activity (Voerman & Herrebout, 1978).

Structural Significance

The presence of a C13 backbone is chemically significant.[2] Most Phyllonorycter species (e.g., P. blancardella, P. ringoniella) utilize C12 or C14 acetates. The C13 chain serves as a high-fidelity reproductive isolation mechanism, preventing cross-mating with sympatric species that may infest the same orchard blocks.

Chemical Synthesis Protocol

The synthesis of (4E,7Z)-4,7-tridecadienyl acetate requires stereoselective control to establish the Trans (E) configuration at position 4 and the Cis (Z) configuration at position 7.[3]

Retrosynthetic Analysis

The molecule is constructed by coupling a C5 alkyne fragment with a C8 allylic halide, followed by stereospecific reduction.

-

Fragment A (C5): 4-Pentyn-1-ol (protected)

-

Fragment B (C8): (Z)-1-bromo-2-octene

Step-by-Step Synthesis Workflow

The following protocol outlines the coupling efficiency and stereochemical preservation.

-

Protection: Protect 4-pentyn-1-ol with Dihydropyran (DHP) to form 2-(4-pentynyloxy)tetrahydropyran .

-

Coupling (C-C Bond Formation):

-

Generate the lithiated alkyne using n-Butyllithium (n-BuLi) in THF at -78°C.

-

Add (Z)-1-bromo-2-octene dropwise.

-

Mechanism:[4] Nucleophilic attack of the alkyne anion on the allylic bromide.

-

Result: 1-(Tetrahydropyranyloxy)-4-tridecen-7-yne (maintaining the Z-alkene from the bromide).

-

-

Stereoselective Reduction:

-

Reduce the internal alkyne at position 4 to an E-alkene using Sodium in Liquid Ammonia (Na/NH₃) .

-

Result: (4E,7Z)-1-(Tetrahydropyranyloxy)-4,7-tridecadiene.

-

-

Deprotection & Acetylation:

Synthesis Pathway Diagram

Caption: Stereoselective synthesis pathway for (4E,7Z)-4,7-tridecadienyl acetate via alkyne coupling and Birch reduction.

Field Application & Monitoring Protocols

Lure Formulation

To ensure consistent release rates in the field, the synthetic pheromone must be loaded onto appropriate dispensers.

-

Dispenser Type: Red or Grey Rubber Septa (standard 11mm).

-

Load Rate: 0.1 mg to 1.0 mg per septum.

-

Antioxidant: Add 10% BHT (Butylated hydroxytoluene) to prevent oxidation of the diene double bonds.

-

Purity Requirement: >95% isomeric purity is critical; contamination with Z,Z or E,E isomers may reduce trap catch.

Trap Deployment Strategy

Monitoring P. corylifoliella requires precise placement to differentiate it from other leaf miners.

| Parameter | Specification | Rationale |

| Trap Type | Delta Trap (Sticky liner) | Protects lure from UV/Rain; allows easy counting. |

| Height | 1.5m - 2.0m | Corresponds to the flight height of mating males in the canopy. |

| Density | 1 trap / hectare | Sufficient for population curve monitoring. |

| Timing | April - August | Covers both flight generations (Spring overwintering & Summer). |

| Replacement | Every 4-6 weeks | Diene acetates are volatile and prone to degradation. |

IPM Decision Workflow

Caption: Decision support system for P. corylifoliella management based on pheromone trap catches.

References

-

Voerman, S., & Herrebout, W. M. (1978). A sex attractant for the leaf miner moth Lithocolletis corylifoliella and its influence on that of L. blancardella (Lep., Gracillariidae).[7] Entomologia Experimentalis et Applicata, 23(1), 96-98.[7] Link

-

Voerman, S. (1991). A mono-unsaturated acetate as sex attractant for the leaf miner moth Lithocolletis corylifoliella (Hübner) (Lep., Gracillariidae).[7] Journal of Applied Entomology, 112(1-5), 207-210. Link

-

Gogan, I. A., et al. (2002). Stereoselective Synthesis of the Four Isomers of the 4,7-Tridecadien-1-yl Acetate. (4E,7Z)-4,7-Tridecadien-1-yl Acetate, the Sex Pheromone of the Leafminer Moth Phyllonorycter corylifoliella.[5][3][8] Revue Roumaine de Chimie, 46(11), 1243-1248.[3]

-

Ando, T. (2025). Pheromone Database: Phyllonorycter corylifoliella.[7][8] Tokyo University of Agriculture and Technology. Link

-

Ostrauskas, H., Ivinskis, P., & Būda, V. (2008). Moth Species Caught in Traps during the Survey of Cacoecimorpha pronubana in Lithuania. Acta Zoologica Lituanica, 18(1), 17-23. Link

Sources

- 1. Phyllonorycter corylifoliella - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pheromones and Semiochemicals of Phyllonorycter corylifoliella (Lepidoptera: Gracillariidae), the Hawthorn red midget moth [pherobase.com]

- 8. researchgate.net [researchgate.net]

literature review of 4,7-diene pheromone components

An In-depth Technical Guide to 4,7-Diene Pheromone Components

Abstract

Insect chemical communication is a cornerstone of their survival and reproduction, mediated by a diverse array of semiochemicals, primarily pheromones. Among these, unsaturated aliphatic compounds, particularly those with conjugated or skipped diene systems, play a critical role in ensuring species-specific signaling. This technical guide provides a comprehensive , a structurally distinct class of non-conjugated dienes. We delve into the biosynthetic pathways, elucidating the enzymatic logic that governs their formation from common fatty acid precursors. The guide explores their chemical ecology, focusing on structure-activity relationships and their function in mate recognition. Furthermore, we present detailed methodologies for the extraction, identification, and analysis of these volatile compounds, alongside an overview of modern strategies for their chemical synthesis. This document is intended for researchers and scientists in chemical ecology, entomology, and drug development, offering both foundational knowledge and practical protocols to advance the study and application of these potent semiochemicals.

Introduction to Insect Pheromones and the Significance of 4,7-Dienes

Chemical ecology is the science that examines the role of chemical signals in the interactions between organisms and their environment[1]. A pivotal discovery in this field was the identification of insect sex pheromones, volatile molecules that can elicit profound behavioral responses in conspecifics over vast distances, even in minuscule quantities[1]. These chemical messengers are vital for reproduction, aggregation, and defense[1][2].

Lepidopteran (moth and butterfly) sex pheromones, in particular, have been extensively studied.[3] They are typically derived from fatty acids and consist of C10 to C18 unbranched carbon chains with one or more double bonds and a terminal functional group, such as an acetate, alcohol, or aldehyde.[2][4] The specificity of the pheromone signal is determined by a combination of factors: the chain length, the number and position of double bonds, the stereochemistry (Z/E) of these bonds, and the precise ratio of multiple components in the final blend.[4]

Dienes, hydrocarbons containing two carbon-carbon double bonds, are common motifs in lepidopteran pheromones. While conjugated dienes (e.g., 8,10- or 9,11-dienes) are frequently found, non-conjugated or "skipped" dienes, where the double bonds are separated by one or more methylene groups, represent another crucial structural class.[3] The 4,7-diene system is a specific type of non-conjugated 1,4-diene.[3] The unique spatial arrangement of its double bonds contributes to a distinct molecular shape, which is critical for precise binding to olfactory receptors in the male antenna, thereby ensuring species-specific mate recognition. Understanding the biosynthesis, function, and synthesis of these specific components is essential for developing environmentally benign pest management strategies, such as mating disruption and population monitoring.[3][5]

Biosynthesis of Diene Pheromones

Insects do not possess a completely unique set of metabolic machinery for pheromone production. Instead, they have evolved to co-opt and modify standard metabolic pathways, particularly fatty acid biosynthesis, by introducing a few specialized, tissue-specific enzymes.[6] The production of diene pheromones is a prime example of this evolutionary strategy, involving a sequence of desaturation, chain-shortening, and functional group modification steps.

Precursor Fatty Acids and Desaturation

The biosynthesis of most lepidopteran pheromones begins with common saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18).[4][7] The introduction of double bonds is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. These enzymes are highly specific, inserting double bonds at precise locations along the fatty acid chain.[2][4] For instance, the creation of a diene often involves sequential actions of different desaturases.

A well-documented pathway for a diene pheromone, (Z,E)-9,12-tetradecadienyl acetate, demonstrates this process. The biosynthesis starts with palmitic acid (16:Acid), which first undergoes Δ11 desaturation to produce (Z)-11-hexadecenoic acid.[4] This mono-unsaturated intermediate is then chain-shortened. Following chain shortening, a second, highly specific Δ12 desaturase, found only in pheromone glands, introduces the second double bond to create the diene structure.[4] A similar multi-step desaturation and chain-shortening process is responsible for producing (E,Z)-7,9-dodecadienyl acetate in the European grapevine moth, involving Δ11 and a yet-unidentified Δ7 desaturase.[8][9]

Chain Shortening and Final Modification

After the initial desaturation, the fatty acid chain may be shortened by two carbons via a controlled process of β-oxidation.[4][8] This step is crucial for achieving the correct chain length of the final pheromone component. Following the final desaturation and any chain modifications, the carboxylic acid group is modified. This typically involves reduction of the fatty acyl-CoA to a fatty alcohol by a fatty acyl-CoA reductase (FAR).[10] The resulting alcohol can then be esterified, often by an acetyl-CoA:fatty alcohol acetyltransferase, to produce the final acetate pheromone component.[4][6] The coordinated action and specificity of these enzymes—desaturases, oxidases, reductases, and acetyltransferases—are what ultimately generate the species-specific pheromone blend.[10]

Caption: Generalized biosynthetic pathway for a diene pheromone component.

Chemical Ecology and Behavioral Significance

The structure of a pheromone component is intrinsically linked to its biological function. Even subtle alterations to the molecule, such as changing the position or geometry of a double bond, can dramatically reduce or eliminate its activity.[11] This high degree of specificity is fundamental to how pheromones maintain reproductive isolation between closely related species.

In a study on Matsucoccus scale insects, researchers found that modifying the diene group of the pheromone had a marked effect on its activity.[11] For instance, removing a terminal methyl group from the diene terminus eliminated all kairomonal activity (attraction of predators) while only moderately reducing its pheromonal activity for conspecific males.[11] This demonstrates that different parts of the molecule can be responsible for different ecological interactions. The precise structure of the 4,7-diene system is therefore critical for its recognition by the intended recipient's olfactory system, acting as a key in a highly specific molecular lock. The context of the signal, including its concentration and the physiological state of the receiver (e.g., age, experience), can also modify the behavioral response.[12]

Methodologies for Identification and Analysis

The identification of novel pheromone components, which are often present in nanogram amounts, requires highly sensitive and specialized analytical techniques.[5] The standard workflow involves extraction from the pheromone gland, followed by chromatographic separation and spectroscopic identification.

Experimental Protocol: Pheromone Extraction and GC-MS Analysis

This protocol provides a generalized procedure for the extraction and analysis of pheromone components from female moth glands.

1. Pheromone Gland Excision and Extraction:

- Rationale: To isolate the pheromone components with minimal contamination from other body tissues.

- Procedure:

- Select virgin female moths during their calling period (the time of pheromone release), typically identified by characteristic abdominal movements.

- Anesthetize the moth by cooling at -20°C for 5 minutes.[13]

- Under a stereomicroscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine forceps and scissors.

- Immediately place the excised glands into a 250 µL glass insert containing 20-50 µL of high-purity hexane.[8][13] Typically, glands from 5-20 females are pooled to ensure a sufficient concentration for analysis.[13]

- Allow the extraction to proceed for 30 minutes to 2 hours at room temperature.[13]

- Carefully remove the tissue from the solvent. The resulting hexane extract can be stored at -20°C or analyzed directly.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Rationale: To separate the volatile components of the extract and obtain mass spectra for structural identification.

- Procedure:

- Injection: Inject a 1 µL aliquot of the hexane extract into the GC-MS system in splitless mode to maximize sensitivity.[13]

- GC Separation: Use a non-polar column (e.g., DB-5) to separate compounds based on boiling point and polarity.[14]

- Injector Temperature: 250°C[14]

- Carrier Gas: Helium at a constant flow of ~1 mL/min.[13]

- Oven Program: Start at 50°C, hold for 2-5 minutes, then ramp at 10°C/min to 280-310°C and hold for 10 minutes. This program effectively separates a wide range of volatile and semi-volatile compounds.[13][14]

- MS Detection:

- Ionization Mode: Electron Impact (EI) at 70 eV.[15]

- Source Temperature: 230-240°C[14][15]

- Mass Range: Scan from m/z 40 to 500.[15]

- Identification: Putative identification of 4,7-diene components is achieved by interpreting the mass spectrum (looking for the molecular ion and characteristic fragmentation patterns of dienes) and by comparing the retention index with that of a synthetic standard.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

To determine which of the many compounds in an extract are biologically active, GC-EAD is an indispensable tool.[16] In this technique, the effluent from the GC column is split into two streams. One stream goes to a standard detector (like a Flame Ionization Detector or FID), while the other is directed over a live insect antenna.[15][16] When a compound that the antenna's receptors can detect elutes from the column, it generates a measurable electrical potential. By aligning the FID chromatogram with the EAD signal, researchers can pinpoint exactly which compounds elicit a physiological response, marking them as candidate pheromone components.[15]

Caption: Workflow for pheromone identification and validation.

Strategies for Chemical Synthesis

Because insects produce pheromones in such small quantities, chemical synthesis is required to obtain enough material to confirm the proposed structure and for field trials.[5] The synthesis of non-conjugated dienes like 4,7-dienes requires precise control over the placement and stereochemistry of the double bonds.

Modern organic synthesis offers several powerful methods to construct these molecules.[5] Common strategies often involve the coupling of smaller fragments. For example, the Horner-Wadsworth-Emmons (HWE) reaction is a key method for creating E-configured double bonds.[17] The Wittig reaction is another cornerstone, typically used for forming Z-configured double bonds.[18] Other important reactions include metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and alkyne chemistry, where a diyne intermediate is synthesized and then stereoselectively semi-reduced (e.g., using Lindlar's catalyst for Z,Z-dienes) to give the desired diene.[19]

For instance, the synthesis of (4E,7Z)-4,7-tridecadienyl acetate was achieved using the HWE reaction as a key step to establish the E-configured C4 double bond.[17] The development of efficient, stereoselective synthetic routes is a major focus of pheromone chemistry, enabling the large-scale production needed for agricultural applications.[5]

Conclusion and Future Perspectives

The 4,7-diene pheromone components represent a fascinating and important class of semiochemicals. Their biosynthesis from common fatty acid precursors highlights the metabolic elegance and efficiency of insect evolution. The specificity of their structure-activity relationships underscores their critical role in maintaining reproductive isolation and mediating ecological interactions. While established analytical techniques like GC-EAD and GC-MS remain the gold standard for their identification, emerging methods in metabolomics may accelerate the discovery of novel components.[14]

Future research should focus on identifying the specific desaturase and chain-shortening enzymes involved in 4,7-diene biosynthesis. Characterizing these enzymes could open new avenues for pest control by developing inhibitors that disrupt pheromone production.[7] Furthermore, continued innovation in stereoselective organic synthesis will be crucial for producing these complex molecules economically for use in sustainable agriculture. The study of 4,7-dienes and other pheromones will continue to provide fundamental insights into evolutionary biology, neuroethology, and the intricate chemical language that governs the natural world.

References

-

Ando, T. (2020). Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist. Journal of Pesticide Science. [Link]

-

Kim, H., et al. (2024). Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. Molecules. [Link]

-

Mendel, Z., et al. (2003). Synthesis and structure-activity relationship of diene modified analogs of Matsucoccus sex pheromones. Naturwissenschaften. [Link]

-

Kim, H., et al. (2024). Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. MDPI. [Link]

-

Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology. [Link]

-

LaDue, C. (n.d.). Chemical Ecology. Chase LaDue. [Link]

-

Niwa, Y., et al. (2014). Enzymes for ecdysteroid biosynthesis: their biological functions in insects and beyond. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Kim, T. H. (1995). Nonconjugated Dienes from 1-Alkenes: Application to the Synthesis of Sex Pheromone (4E,7Z)-4,7-Tridecadienyl Acetate. Tetrahedron Letters. [Link]

-

Yew, J. Y., & Chung, H. (2015). Analytical methods for pheromone discovery and characterization. ResearchGate. [Link]

-

Gries, R., et al. (2014). A new synthesis of (Z,Z)-11,11-dimethoxy-6,9-heneicosadiene and 2-((Z,Z)-1,4-decadienyl)-2-ndecyl-1,3-dioxolane, precursors of (Z,Z)-6,9-heneicosadien-11-one, a pheromone component. Canadian Journal of Chemistry. [Link]

-

Jurenka, R. A. (1997). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate. Cellular and Molecular Life Sciences. [Link]

-

D'Souza, J., et al. (2023). Non-targeted metabolomics aids in sex pheromone identification: a proof-of-concept study with the triangulate cobweb spider, Steatoda triangulosa. Scientific Reports. [Link]

-

de Oliveira, A. F., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. [Link]

-

Harborne, J. B. (1999). Twenty-five years of chemical ecology. Natural Product Reports. [Link]

-

Liu, Y., et al. (2024). Identification, synthesis, and field evaluation of components of the female-produced sex pheromone of Helopeltis cinchonae. Pest Management Science. [Link]

-

Yew, J. Y., & Chung, H. (2015). Insect pheromones: An overview of function, form, and discovery. Progress in Lipid Research. [Link]

-

Ando, T. (n.d.). Biosynthesis of Lepidopteran Sex Pheromones. Presentation. [Link]

-

Cvačka, J. (2006). Biosynthesis of Insect Pheromones. Semantic Scholar. [Link]

-

Zhang, A., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana. Journal of Chemical Ecology. [Link]

-

Qu, H., et al. (2024). Metabolomic profiling identifies metabolites in the pheromone glands of Agriophara rhombata associated with the synthesis and release of female pheromone signals. RSC Advances. [Link]

-

Ishihara, Y., et al. (2021). Enantioselective Sensing of Insect Pheromones in Water. Chemical Science. [Link]

-

Dicke, M., & Takken, W. (2006). Chemical Ecology: From Gene to Ecosystem. WUR eDepot. [Link]

-

Liu, W., et al. (2018). Key genes of the sex pheromone biosynthesis pathway in female moths are required for pheromone quality and possibly mediate olfactory plasticity in conspecific male moths in Spodoptera litura. Insect Molecular Biology. [Link]

-

Zhang, A., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. ResearchGate. [Link]

Sources

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. researchgate.net [researchgate.net]

- 3. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ent.iastate.edu [ent.iastate.edu]

- 5. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lepipheromone.sakura.ne.jp [lepipheromone.sakura.ne.jp]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Key genes of the sex pheromone biosynthesis pathway in female moths are required for pheromone quality and possibly mediate olfactory plasticity in conspecific male moths in Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationship of diene modified analogs of Matsucoccus sex pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical Ecology — Chase LaDue [cladue.org]

- 13. Metabolomic profiling identifies metabolites in the pheromone glands of Agriophara rhombata associated with the synthesis and release of female pheromone signals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-targeted metabolomics aids in sex pheromone identification: a proof-of-concept study with the triangulate cobweb spider, Steatoda triangulosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gala.gre.ac.uk [gala.gre.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Sci-Hub. Nonconjugated Dienes from 1-Alkenes: Application to the Synthesis of Sex Pheromone (4E,7Z)-4,7-Tridecadienyl Acetate / Tetrahedron Letters, 1995 [sci-hub.st]

- 18. mdpi.com [mdpi.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Note: Standardization and Validation of (4E,7Z)-4,7-Tridecadien-1-ol

This Application Note is designed for researchers and quality control scientists in chemical ecology and pest management. It applies pharmaceutical-grade analytical rigor to the standardization of (4E,7Z)-4,7-Tridecadien-1-ol , a critical precursor and minor component of the sex pheromone of the Potato Tuber Moth (Phthorimaea operculella).

Executive Summary

(4E,7Z)-4,7-Tridecadien-1-ol (hereafter TD-OH ) is the alcohol precursor to the primary acetate pheromone components (PTM1 and PTM2) used in mating disruption and monitoring of the Potato Tuber Moth. While the acetate ester is the primary bioactive signal, the purity of the alcohol starting material is the rate-limiting factor in lure efficacy. Isomeric impurities—specifically the (4Z,7Z) and (4E,7E) isomers—can act as antagonists, significantly reducing trap catch.

This protocol establishes a rigorous workflow for the storage, analytical verification (GC-MS/FID), and bio-validation of TD-OH to ensure field reliability.

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | (4E,7Z)-Trideca-4,7-dien-1-ol |

| Common Name | PTM Alcohol / TD-OH |

| CAS Number | 57981-61-0 |

| Molecular Formula | C₁₃H₂₄O |

| Molecular Weight | 196.33 g/mol |

| Structure Type | Methylene-interrupted diene (Skipped diene) |

| Purity Requirement | >95% (Sum of isomers), >92% (4E,7Z isomer specifically) |

| Appearance | Colorless to pale yellow oil |

Storage & Stability Protocol

Critical Warning: The methylene-interrupted double bond system (1,4-diene pattern) makes TD-OH highly susceptible to autoxidation and radical-induced isomerization.

-

Primary Storage: Store neat material at -20°C or lower.

-

Atmosphere: Always store under an inert gas blanket (Argon preferred over Nitrogen due to higher density).

-

Solvent: For working standards, dilute in Hexane (HPLC grade). Avoid protic solvents (methanol/ethanol) for long-term storage as they may promote trans-esterification or trace acid-catalyzed isomerization.

-

Container: Amber borosilicate glass with Teflon-lined caps. Do not use polyethylene (pheromone absorbs into plastic).

Analytical Verification Protocol (GC-FID/MS)

This method separates the active (4E,7Z) isomer from its geometric isomers. Note that standard non-polar columns (e.g., DB-5) often fail to resolve (E,Z) from (Z,Z) isomers adequately.

A. System Suitability[9][10][11]

-

Instrument: GC-FID for quantitation; GC-MS for identification.

-

Column: High-Polarity Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax, or VF-23ms).

-

Rationale: Polar phases interact strongly with the pi-electrons of the double bonds, providing the necessary separation factors (

) for geometric isomers.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

B. Method Parameters[6][8][9][10][11][12][13][14]

-

Inlet: Split/Splitless (Split ratio 20:1), 250°C.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 10°C/min to 180°C.

-

Ramp 4°C/min to 230°C (Critical separation window).

-

Hold 5 min.

-

-

Detector (FID): 260°C; H₂ (30 mL/min), Air (300 mL/min), N₂ makeup (25 mL/min).

C. Sample Preparation[15]

-

Stock Solution: Weigh 10 mg TD-OH into a 10 mL volumetric flask. Dilute to volume with Hexane (1 mg/mL).

-

Internal Standard (ISTD): Add 1-Tetradecanol or Tetradecyl Acetate (50 µg/mL final conc) to correct for injection variability.

-

Derivatization (Optional but Recommended): Treat 100 µL of sample with 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 20 mins.

-

Why? Silylation improves peak shape and prevents thermal degradation of the alcohol in the injector port.

-

D. Data Interpretation

The elution order on a Wax column is typically:

-

Saturated impurities

-

(4E,7E)-isomer (Thermodynamically most stable)

-

(4E,7Z)-isomer (Target Analyte)

Acceptance Criteria: The (4E,7Z) peak must constitute ≥92% of the total diene peak area.

Bio-Validation: Electroantennography (EAG)

Analytical purity does not guarantee biological activity if the stereochemistry is incorrect. EAG measures the voltage change across the insect antenna in response to the pheromone.

Protocol

-

Insect Prep: Excise antenna from 2-3 day old male P. operculella.

-

Electrode Gel: Spectra 360 conductive gel.

-

Stimulus Cartridge:

-

Apply 10 µL of TD-OH solution (0.1 µg/µL, 1 µg/µL, 10 µg/µL) onto a filter paper strip.

-

Insert strip into a glass Pasteur pipette.

-

-

Delivery: Puff air (0.5 L/min) through the cartridge for 0.2 seconds into a continuous humidified airstream flowing over the antenna.

-

Control: Hexane solvent blank (Must show <10% of response of the lowest dose).

Visualization of Workflows

Figure 1: Analytical & Validation Workflow

This diagram illustrates the decision logic for validating a pheromone batch.

Caption: Integrated workflow for the chemical and biological validation of Potato Tuber Moth pheromone standards.

Figure 2: Isomer Separation Logic

Visualizing why column choice dictates success.

Caption: Comparison of chromatographic separation efficiency between non-polar and polar stationary phases.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Extra peaks appearing over time | Oxidation (formation of epoxides/aldehydes) | Check storage; ensure Argon flush. Add BHT (0.1%) if protocol allows. |

| Shift in isomer ratio | Acid-catalyzed isomerization | Ensure glassware is acid-free (base wash). Avoid chloroform as solvent (can be acidic). |

| Low EAG response | Antenna fatigue or dead insect | Replace antenna every 3-4 stimuli. Ensure humidified airstream. |

| Split peaks in GC | Thermal degradation in injector | Lower injector temp to 220°C or use On-Column injection. Use silylation (BSTFA). |

References

-

Roelofs, W. L., et al. (1975).[5][6] Sex Pheromone of the Potato Tuberworm Moth, Phthorimaea operculella.[7][5][3][6][8] Life Sciences. Link

-

Persoons, C. J., et al. (1976).[5][3][6] Sex Pheromones of the Potato Tuber Moth, Phthorimaea operculella: Isolation, Identification and Field Evaluation. Entomologia Experimentalis et Applicata. Link

-

Voerman, S., & Rothschild, G. H. L. (1978).[5] Synthesis of the Two Components of the Sex Pheromone System of the Potato Tuberworm Moth. Journal of Chemical Ecology. Link

-

Pan, H., et al. (2022).[3][8] Sex Pheromones of the Potato Tuber Moth (Phthorimaea operculella). Frontiers in Chemistry. Link

-

Restek Corporation. (2023). Guide to the Analysis of Chiral and Geometric Isomers by GC. Link

Sources

- 1. scent.vn [scent.vn]

- 2. (4Z,7Z)-4,7-Decadien-1-ol | C10H18O | CID 11217368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nzpps.org [nzpps.org]

- 6. Frontiers | Sex Pheromones of the Potato Tuber Moth (Phthorimaea operculella) [frontiersin.org]

- 7. Phthorimaea operculella - Wikipedia [en.wikipedia.org]

- 8. Sex Pheromones of the Potato Tuber Moth (Phthorimaea operculella) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Guide to the Custom Synthesis of (4E,7Z)-4,7-Tridecadien-1-ol

Introduction: The Stereochemical Imperative in Chemical Communication

(4E,7Z)-4,7-Tridecadien-1-ol is a long-chain unsaturated alcohol identified as a key component of the sex pheromone blend of certain lepidopteran species, such as the leafminer moth Phyllonorycter corylifoliella.[1] In the intricate world of insect chemical communication, the precise stereochemistry of a pheromone is not a trivial detail; it is the very essence of the signal. The specific geometry of the double bonds—in this case, trans (E) at the 4-position and cis (Z) at the 7-position—is critical for eliciting a behavioral response. An incorrect isomer can be inactive or, in some cases, even inhibitory.

Therefore, accessing high-purity (4E,7Z)-4,7-Tridecadien-1-ol is paramount for researchers studying insect behavior, developing monitoring tools, or designing environmentally benign pest management strategies based on mating disruption.[2][3] Because insects produce these compounds in minute quantities, chemical synthesis is the only viable route to obtain the necessary material for research and field applications.[2][4] This document provides a comprehensive guide to the strategic considerations, methodologies, and quality control protocols involved in the custom synthesis of this stereochemically defined molecule.

Section 1: The Strategic Blueprint for Stereocontrolled Synthesis

The primary challenge in synthesizing (4E,7Z)-4,7-Tridecadien-1-ol lies in the precise and independent construction of the two double bonds with the required E and Z geometries. The synthetic strategy must be designed to build the 13-carbon backbone while installing these geometric isomers without ambiguity. Several robust methodologies from the synthetic organic chemistry toolbox are commonly employed for this class of compounds.[4]

Causality in Route Selection: The choice of synthetic route is governed by factors such as the availability of starting materials, desired scale, overall yield, and, most importantly, the reliability of the stereocontrol in the key bond-forming reactions.

-

Wittig Reaction and its Variants: The Wittig reaction is a cornerstone of olefin synthesis. For a Z-olefin, a salt-free or "stabilized" ylide is typically used, which preferentially proceeds through a specific cycloaddition transition state to yield the desired cis isomer. Conversely, the Horner-Wadsworth-Emmons (HWE) modification, using a phosphonate ester, generally provides excellent selectivity for the E-olefin. A strategy for this target could, therefore, involve a sequential Wittig/HWE approach to build the diene system.

-

Alkyne Chemistry: Alkynes serve as versatile precursors to both E and Z double bonds. The partial reduction of an internal alkyne using Lindlar's catalyst (a poisoned palladium catalyst) is a classic method for generating a Z-olefin.[5] For an E-olefin, a dissolving metal reduction (e.g., sodium in liquid ammonia) is highly effective. A synthesis could be designed around a central alkyne that is sequentially elaborated and reduced.

-

Cross-Coupling Reactions: Modern organometallic chemistry offers powerful tools for constructing C-C bonds with high stereochemical fidelity.[2] Palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be used to connect vinyl fragments. For instance, a stereodefined (E)-vinyl halide can be coupled with a (Z)-vinyl organometallic reagent.[6]

-

Olefin Metathesis: Z-selective cross-metathesis has emerged as a powerful technique for the synthesis of cis-olefin-containing pheromones, offering a more efficient alternative to traditional methods.[5]

For (4E,7Z)-4,7-Tridecadien-1-ol, a convergent strategy involving the coupling of two smaller, stereochemically defined fragments is often the most efficient approach. This maximizes yield and simplifies purification by introducing complex functionality late in the synthesis.

Section 2: Custom Synthesis Project Workflow

A successful custom synthesis project relies on a structured, collaborative process between the client and the synthesis provider. This workflow ensures clarity, alignment on specifications, and timely delivery of the target compound.

Caption: Workflow for a typical custom pheromone synthesis project.

Section 3: Representative Protocol: A Convergent Cross-Coupling Approach

This protocol outlines a plausible, stereoselective synthesis of (4E,7Z)-4,7-Tridecadien-1-ol. It is presented for illustrative purposes and would be optimized based on scale and specific client requirements. The strategy relies on the coupling of a C5 vinyl iodide fragment with a C8 organometallic species.

Part A: Synthesis of (E)-1-Iodo-1-pentene

-

Hydrozirconation of 1-Pentyne:

-

Step 1.1: To a stirred, cooled (0 °C) solution of 1-pentyne (1.0 eq) in anhydrous THF under an argon atmosphere, add Schwartz's reagent (Cp₂ZrHCl, 1.1 eq) portion-wise.

-

Step 1.2: Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting alkyne.

-

Scientist's Note: Hydrozirconation proceeds via a syn-addition, placing the zirconium complex on the terminal carbon. This sets the stage for the E-geometry of the double bond.

-

-

Iodination:

-

Step 2.1: Cool the solution of the resulting vinylzirconocene to -78 °C.

-

Step 2.2: Add a solution of iodine (I₂, 1.1 eq) in THF dropwise. Maintain the temperature below -60 °C during the addition.

-

Step 2.3: Stir for 1 hour at -78 °C, then warm to room temperature.

-

Step 2.4: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Step 2.5: Purify the crude product by flash column chromatography (eluting with hexanes) to afford (E)-1-iodo-1-pentene.

-

Scientist's Note: The iodination of the vinylzirconocene occurs with retention of configuration, locking in the E-geometry.

-

Part B: Synthesis of the Protected C8 Fragment

-

Preparation of 4-Pentyn-1-ol: This starting material can be prepared via multiple literature methods or procured commercially. For this protocol, we will assume it is available.

-

Protection of the Alcohol:

-

Step 2.1: Dissolve 4-pentyn-1-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF under argon.

-

Step 2.2: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.

-

Step 2.3: Stir at room temperature overnight.

-

Step 2.4: Quench with water and extract with diethyl ether. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to yield TBDMS-protected 4-pentyn-1-ol.

-

Scientist's Note: A silyl ether protecting group is chosen for its stability under the conditions of the upcoming coupling reaction and its ease of removal in the final step.

-

-

Chain Extension:

-

Step 3.1: Dissolve the protected alkyne (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Step 3.2: Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to form the lithium acetylide.

-

Step 3.3: Add 1-bromopropane (1.2 eq) and allow the reaction to warm slowly to room temperature overnight.

-

Step 3.4: Quench with saturated aqueous NH₄Cl, extract with ether, and purify by chromatography to yield the C8 internal alkyne.

-

Part C: Assembly and Final Steps

-

Sonogashira Coupling:

-

Step 1.1: To a solution of the C8 alkyne from Part B (1.1 eq) and (E)-1-iodo-1-pentene from Part A (1.0 eq) in triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

-

Step 1.2: Stir the mixture under argon at room temperature until the starting materials are consumed (monitored by GC or TLC).

-

Step 1.3: Filter the reaction mixture through a pad of celite, concentrate, and purify by column chromatography to obtain the coupled enyne product.

-

Scientist's Note: The Sonogashira coupling is highly efficient for forming carbon-carbon bonds between sp and sp² centers, preserving the E-geometry of the vinyl iodide.

-

-

Z-Selective Alkyne Reduction:

-

Step 2.1: Dissolve the enyne (1.0 eq) in methanol.

-

Step 2.2: Add Lindlar's catalyst (5% by weight) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

-

Step 2.3: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature. Monitor the reaction progress carefully by GC to avoid reduction of the existing E-double bond.

-

Step 2.4: Upon completion, filter the catalyst through celite and concentrate the filtrate. Purify by chromatography to yield the protected (4E,7Z)-4,7-tridecadien-1-ol.

-

-

Deprotection:

-

Step 3.1: Dissolve the protected diene (1.0 eq) in THF.

-

Step 3.2: Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF) and stir at room temperature for 2-4 hours.

-

Step 3.3: Quench with water, extract with ether, wash with brine, dry over Na₂SO₄, and concentrate.

-

Step 3.4: Purify by flash column chromatography (using a gradient of ethyl acetate in hexanes) to afford the final product, (4E,7Z)-4,7-Tridecadien-1-ol.

-

Section 4: Purification and Analytical Quality Control

The biological activity of the synthetic pheromone is critically dependent on its chemical and isomeric purity. Therefore, rigorous purification and comprehensive analysis are non-negotiable steps in the production process.

Purification Protocols:

-

Flash Column Chromatography: This is the primary tool for purification after each synthetic step, separating the desired product from unreacted starting materials and byproducts based on polarity.

-

Solid-Phase Extraction (SPE): For final cleanup, SPE with silica or aminopropyl-bonded silica can be used to remove trace polar or non-polar impurities.[7] This is particularly useful for removing trace catalyst residues.

-

Low-Temperature Crystallization: In some cases, low-temperature crystallization from a suitable solvent can be employed to separate saturated impurities from the desired unsaturated alcohol.[8]

Analytical Validation:

A Certificate of Analysis (CoA) is provided with every custom synthesis project, detailing the results of a comprehensive analytical panel.

| Parameter | Method | Typical Specification | Rationale |

| Identity & Structure | ¹H & ¹³C NMR | Conforms to structure | Confirms the chemical structure, connectivity, and stereochemistry of the double bonds. |

| Purity | Gas Chromatography (GC-FID) | ≥ 95.0% | Quantifies the amount of the target compound relative to all other volatile components. |

| Isomeric Purity | GC-MS / ¹H NMR | ≥ 98:2 (4E,7Z) | Determines the ratio of the desired stereoisomer to other possible E/Z isomers. |

| Mass Verification | Mass Spectrometry (MS) | Conforms to molecular weight [C₁₃H₂₄O = 196.33 g/mol ] | Confirms the molecular weight of the synthesized compound.[9] |

| Appearance | Visual Inspection | Colorless to pale yellow oil | Provides a basic physical quality check. |

Conclusion

The custom synthesis of (4E,7Z)-4,7-Tridecadien-1-ol is a technically demanding process that hinges on the strategic application of stereoselective chemical reactions and meticulous purification and analysis. By employing robust synthetic methodologies, such as convergent cross-coupling strategies, and validating the final product through a comprehensive suite of analytical techniques, researchers can be confident in the quality and reliability of the material for their critical studies in chemical ecology and the development of next-generation pest management solutions.

References

- Benchchem. Application Notes and Protocols: Synthesis of Insect Pheromones from Methyl 9-hydroxynonanoate.

-

Zarbin, P. H. G., Bergmann, J., & Francke, W. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(4), 695-725. Available from: [Link]

-

Crimmin, M. R., & Arrowsmith, M. (2014). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC - NIH. Available from: [Link]

-

ISCA TECHNOLOGIES, INC. A biobased production method for insect pheromones using transgenic plants. NIFA Reporting Portal. Available from: [Link]

-

Alexakis, A., Cahiez, G., & Normant, J. F. (1980). Stereoselective Synthesis of 1,4-Dienes. Application to the Preparation of Insect Pheromones (3Z,6Z)-Dodeca-3,6-dien-1-ol (VI) and (4E,7Z)-Trideca-4,7-dienyl Acetate (X). ResearchGate. Available from: [Link]

-

The Pherobase. Semiochemical compound: (Z,Z)-4,7-Tridecadien-1-ol. Available from: [Link]

-

Gansca, L., Oprean, I., & Ciotlaus, I. (2017). Stereoselective Synthesis of the Four Isomers of the 4,7-Tridecadiene-1-yl Acetate. (4E,7Z)-4,7-Tridecadiene-1-yl Acetate, the Sex Pheromone of the Leafminer moth Phylonorycter corylifoliella. ResearchGate. Available from: [Link]

-

Wang, G., et al. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. PMC. Available from: [Link]

- US Patent US3028435A. Separation and purification of fatty alcohols. Google Patents.

-

Kousoulaki, K., et al. (2015). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PMC. Available from: [Link]

-

Chemical Science Review and Letters. Hexadecadienyl Acetate and (4E,6Z)-Hexadecadienal, the Pheromone. Available from: [Link]

-

US EPA. 4,7-Tridecadien-1-ol, (4E,7Z)- - Substance Details - SRS. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. portal.nifa.usda.gov [portal.nifa.usda.gov]

- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 5. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US3028435A - Separation and purification of fatty alcohols - Google Patents [patents.google.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

Application Note: High-Efficacy Purification of Fatty Alcohol Pheromones by Flash Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty alcohol pheromones are critical semiochemicals in insect communication, with significant applications in sustainable pest management and ecological research.[1][2] The biological activity of these pheromones is often dependent on their isomeric and chemical purity. Crude products from organic synthesis invariably contain byproducts, unreacted starting materials, and residual solvents that can diminish or alter their efficacy.[3][4] This application note provides a detailed, experience-driven guide to the purification of fatty alcohol pheromones using flash chromatography, a technique prized for its balance of speed, resolution, and scalability.[5][6][7] We will explore the fundamental principles, present a comprehensive step-by-step protocol from method development to final purity analysis, and offer expert insights into optimizing the separation for maximum yield and purity.

Introduction: The Imperative for Purity in Pheromone Synthesis

Fatty alcohols used as insect pheromones are typically long-chain (C10-C18) aliphatic primary alcohols, which may be saturated or unsaturated.[8][9] A classic example is bombykol, the first pheromone identified, isolated from the silkmoth Bombyx mori.[2][8] While organic synthesis can produce these target molecules in large quantities, achieving high purity is a non-trivial final step.[1] Impurities can act as behavioral antagonists or inhibitors, rendering a synthetic pheromone blend ineffective in the field. Therefore, a robust purification strategy is not merely a procedural step but a critical determinant of product viability.

Flash chromatography is the method of choice for this task due to its efficiency in separating compounds of moderate to low polarity, such as fatty alcohols, from both more polar and less polar contaminants.[10]

Foundational Principles: Tailoring Flash Chromatography for Fatty Alcohols

The successful separation of fatty alcohol pheromones hinges on exploiting the subtle differences in polarity between the target molecule and its associated impurities. This is achieved by optimizing the interplay between the stationary phase, mobile phase, and the sample itself.

Stationary Phase Selection

The choice of stationary phase is dictated by the principle of "like likes like."[10] For fatty alcohols, which possess a polar hydroxyl (-OH) head and a long non-polar hydrocarbon tail, a polar stationary phase is ideal.

-

Silica Gel (SiO₂): This is the universal standard for normal-phase flash chromatography.[10] Its surface is rich in polar silanol groups (Si-OH), which form hydrogen bonds and dipole-dipole interactions with the hydroxyl group of the fatty alcohol. This interaction temporarily retains the pheromone on the column. Less polar impurities (e.g., residual alkanes) have minimal interaction and elute quickly, while more polar impurities (e.g., diols, carboxylic acids) are retained more strongly. For most applications, silica gel with a particle size of 40-63 µm (230-400 mesh) provides the optimal balance of resolution and flow rate.[6]

-

Diol-Bonded Silica: This phase, where the silica surface is functionalized with diol groups, presents a less polar and less acidic surface than bare silica.[11] It can be an excellent alternative for separating lipids and may offer unique selectivity or better recovery for particularly sensitive fatty alcohols.[11][12]

Mobile Phase (Eluent) Optimization

The mobile phase's role is to carry the compounds through the column. In normal-phase chromatography, a non-polar solvent is used in combination with a more polar modifier. The separation is controlled by modulating the concentration of the polar modifier.

-

Causality of Elution: Increasing the proportion of the polar solvent in the mobile phase increases its "eluting strength." The polar solvent molecules compete more effectively with the analyte for the binding sites on the silica surface, causing the analyte to desorb and move down the column.

-

Common Solvent Systems: The workhorse for separating compounds of this polarity is a binary mixture of an alkane and a polar solvent.[10][13][14]

| Solvent System | Non-Polar Component | Polar Modifier | Key Characteristics |

| Standard | Hexanes / Heptane | Ethyl Acetate (EtOAc) | Excellent resolving power for a wide range of compounds. Good for most fatty alcohol separations.[14] |

| Alternative | Petroleum Ether | Diethyl Ether (Et₂O) | Both solvents have low boiling points, facilitating rapid removal post-purification. Useful for thermally sensitive compounds.[14] |

| For Polar Analytes | Dichloromethane (DCM) | Methanol (MeOH) | Used for more polar compounds that require a stronger mobile phase to elute from the silica column.[13][14] |

| Table 1: Common mobile phase systems for normal-phase flash chromatography. |

Experimental Workflow and Protocols

This section provides a self-validating protocol where preliminary analysis using Thin-Layer Chromatography (TLC) directly informs the parameters for the large-scale flash chromatography run.

Protocol 3.1: Method Development with TLC

Rationale: TLC is a microcosm of flash chromatography. It is a rapid and inexpensive way to determine the ideal solvent system that separates the target pheromone from its impurities. An optimal system will yield a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which provides the best resolution in a column.[15]

-

Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

-

Development: Place the plate in a sealed chamber containing a prepared mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if impurities are UV-active) and/or by staining with a potassium permanganate (KMnO₄) dip, which reacts with the alcohol functional group.

-

Calculation & Optimization: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of the mobile phase until the Rf of the target pheromone is in the 0.2-0.4 range. If Rf is too high, decrease the mobile phase polarity; if too low, increase it.

Protocol 3.2: Sample Loading

Rationale: The method of sample introduction onto the column is critical for achieving a tight, concentrated starting band, which is essential for a high-resolution separation. Spreading of the initial band leads to broad, poorly resolved peaks.[5]

Sources

- 1. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 2. Frontiers | Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Setting up flash chromatography in your laboratory – faster workflows for better purifications - Software-driven workflows deliver simplicity, speed, and repeatable results in the chemist’s lab [bionity.com]

- 8. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 11. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]

- 12. Screening of stationary phase selectivities for global lipid profiling by ultrahigh performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chromatography [chem.rochester.edu]

- 14. chemtips.wordpress.com [chemtips.wordpress.com]

- 15. krishgenbiosystems.com [krishgenbiosystems.com]

Troubleshooting & Optimization

User Guide: Preventing Isomerization of (4E,7Z)-4,7-Tridecadien-1-ol

Technical Support Center: (4E,7Z)-4,7-Tridecadien-1-ol Ticket ID: PTM-ISO-47Z Status: Open Priority: Critical (Purity degradation affects biological assay)

Executive Summary: You are working with a "skipped" (non-conjugated) diene system. The (4E,7Z) configuration is thermodynamically unstable relative to its (4E,7E) counterpart. The 7Z (cis) double bond is the primary failure point, susceptible to stereomutation via radical mechanisms (light/heat) and acid-catalyzed migration . This guide provides field-proven protocols to maintain stereochemical integrity during synthesis, purification, and storage.

Part 1: Root Cause Analysis (The "Why")

Before troubleshooting, understand the enemy. Isomerization in this molecule is driven by two distinct forces:

-

Thermodynamic Relaxation (Z

E): The cis (Z) bond at C7 creates steric strain. In the presence of free radicals (initiated by UV light or peroxides) or heat, the bond breaks temporarily and reforms in the lower-energy trans (E) configuration. -

Bond Migration (Skipped

Conjugated): The methylene group at C6 (between the double bonds) is "doubly allylic." The protons here are acidic (

Visualizing the Failure Pathways

Figure 1: Primary degradation pathways. The Z-alkene is prone to radical-induced relaxation to E-alkene, while the skipped diene system risks acid-catalyzed conjugation.

Part 2: Synthesis & Workup Troubleshooting

Q: My Z-ratio drops significantly during the workup of the Wittig reaction. Why? A: The standard acidic workup (e.g., HCl wash) or prolonged exposure to silica gel (which is slightly acidic) can trigger isomerization.

Protocol: The "Buffered" Workup

-

Quench: Use saturated Ammonium Chloride (

), but ensure the final pH does not drop below 5.5. -

Avoid Iodine: If you are using iodine to isomerize the 4E bond (a common step in pheromone synthesis), you must completely remove it before the 7Z bond is introduced, or quench it immediately with Sodium Thiosulfate (

). Iodine is a potent catalyst for Z -

Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage of crude mixtures; they can form HCl traces over time. Use Hexane or MTBE.[1]

Part 3: Purification (The Silver Nitrate Solution)

Q: Standard silica chromatography isn't separating the (4E,7Z) from the (4E,7E) isomer. What do I do?

A: Standard silica relies on polarity. Geometric isomers have nearly identical polarity. You must use Argentation Chromatography (

Protocol: Preparation of 10%

| Step | Action | Critical Note |

| 1. Weigh | Dissolve 10g | Protect from light immediately (wrap flask in foil). |

| 2. Mix | Add 90g High-Purity Silica Gel (230-400 mesh). | Slurry consistency. |

| 3. Evaporate | Rotary evaporate the solvent in the dark. | Do not overheat (>40°C). Result should be a free-flowing powder. |

| 4. Activate | Dry in an oven at 110°C for 2 hours. | Store in an amber jar under Argon. |

Execution:

-

Loading: Low loading (1:50 ratio of compound to silica).

-

Elution: Gradient of Hexane:Ether. The (4E,7E) isomer will elute first. The target (4E,7Z) will elute second.

-

Recovery: Wash the fractions with concentrated ammonia or brine to remove leached silver ions before evaporation.

Visualizing the Purification Workflow

Figure 2: Argentation chromatography workflow. The Z-isomer is retained longer due to stronger complexation with silver ions.

Part 4: Storage & Handling (SOP)

Q: How do I store the purified alcohol for >6 months? A: Pheromone alcohols are less stable than their acetate derivatives. You must mitigate oxidation and photo-isomerization.

Standard Operating Procedure (SOP):

-

The "No-Headspace" Rule: Store in vials where the liquid volume matches the container size to minimize oxygen presence.

-

Add Antioxidant: Add BHT (Butylated hydroxytoluene) at 0.1% - 0.5% (w/w). This scavenges free radicals that initiate the Z

E flip. -

Solvent: Store as a solution in Hexane (approx 10-50 mg/mL) rather than neat oil if possible.

-

Temperature: -20°C is mandatory. -80°C is preferred for standards.

-

Container: Amber glass with Teflon-lined caps. Never use polyethylene bottles (pheromones can diffuse through plastic).

Part 5: FAQ - Rapid Response

Q: Can I use UV light to monitor my TLC plates? A: Briefly. Long-wave UV (365nm) is generally safe for seconds. Short-wave (254nm) is high energy and will cause isomerization if exposed for >30 seconds. Use Iodine vapor or Phosphomolybdic Acid (PMA) stain for visualization instead.

Q: I see a new spot appearing on TLC after leaving the sample in CDCl3 for NMR.

A: Chloroform (

-

Fix: Filter your

through basic alumina before use, or use Benzene-

References

-

Heath, R. R., et al. (1977). "Analytical and Preparative Separation of Geometrical Isomers by High Efficiency Silver Nitrate Liquid Chromatography." Journal of Chromatographic Science. Link

-

Persoons, C. J., et al. (1976).[2] "Sex pheromone of the potato tuber moth, Phthorimaea operculella: isolation, identification and field evaluation." Entomologia Experimentalis et Applicata. Link

- Mori, K. (2010). "Synthesis of Pheromones: Methodology and Molecular Design." The Total Synthesis of Natural Products. (Standard text on pheromone handling).

-

Renzi, P., et al. (2025).[3][4] "Synthetic methodologies to access skipped dienes: a focus on the catalytic systems." Organic & Biomolecular Chemistry. Link

-

Nikolova-Damyanova, B. (2019).[1] "A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography." AOCS Lipid Library. Link

Sources

- 1. aocs.org [aocs.org]

- 2. Frontiers | Sex Pheromones of the Potato Tuber Moth (Phthorimaea operculella) [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic methodologies to access skipped dienes: a focus on the catalytic systems - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00646E [pubs.rsc.org]

Validation & Comparative

Advanced Characterization of Unsaturated Fatty Alcohols: ATR-FTIR vs. GC-MS & Wet Chemistry

Executive Summary

In the development of lipid-based drug delivery systems and cosmetic formulations, the purity and isomeric state of unsaturated fatty alcohols are critical quality attributes. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for compositional analysis, it is often overkill for routine identity and unsaturation monitoring.

This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) against GC-MS and traditional Wet Chemistry (Iodine Value). We demonstrate that for rapid screening of unsaturation levels and cis/trans isomerization, ATR-FTIR offers a superior workflow efficiency (seconds vs. hours) with sufficient quantitative rigor for most QA/QC applications.

Theoretical Framework: The Spectral Fingerprint

To validate the method, one must understand the vibrational physics of the analyte. Unsaturated fatty alcohols possess three distinct spectral zones. We use Oleyl Alcohol as our model compound.

-

The Hydroxyl Head (

): A broad, intense band at ~3330 cm⁻¹ . In ATR, this band’s shape indicates hydrogen bonding networks. -

The Aliphatic Chain (

): Dominant peaks at 2920 cm⁻¹ (asymmetric -

The Unsaturation Zone (

):-

Stretching: The

stretch at ~1654 cm⁻¹ is weak due to the low dipole moment change in symmetric chains. -

Vinyl Protons: The

stretch at 3005 cm⁻¹ is the primary indicator of unsaturation. -

Isomerism: The out-of-plane deformation bands are the definitive differentiator: ~720 cm⁻¹ for cis (overlapping with

rock) and ~966 cm⁻¹ for trans .

-

Comparative Analysis: FTIR vs. Alternatives

Performance Metrics

The following table contrasts ATR-FTIR with its primary alternatives: GC-MS (separation-based) and Iodine Value Titration (wet chemistry).

| Feature | ATR-FTIR | GC-MS | Iodine Value (Wijs Method) |

| Primary Output | Functional groups, Isomerism, Unsaturation ratio | Molecular weight, Component separation, Trace impurities | Total Unsaturation (Bulk property) |

| Sample Prep | None (Direct liquid application) | High (Derivatization/Silylation often required for alcohols) | High (Solvent dissolution, titration) |

| Analysis Time | < 1 minute | 30–60 minutes | 1–2 hours |

| Sample Recovery | Yes (Non-destructive) | No (Destructive) | No (Destructive) |

| Cis/Trans ID | Excellent (Distinct bands at 966/720 cm⁻¹) | Good (Requires specific column chemistry) | None (Measures total double bonds only) |

| Limit of Detection | ~0.1% - 1.0% | ~ppm / ppb levels | N/A (Bulk method) |

Decision Logic

Use the following logic flow to determine the correct instrument for your specific analytical need.

Caption: Analytical method selection guide for fatty alcohol characterization.

Experimental Protocol: Self-Validating ATR-FTIR System

Objective: Characterize Oleyl Alcohol purity and unsaturation index.

Materials & Equipment

-

Spectrometer: FTIR with DTGS detector (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Accessory: Single-bounce Diamond ATR (Zinc Selenide is acceptable but softer; Diamond is preferred for durability).

-

Reagents: Isopropanol (for cleaning).

Step-by-Step Workflow

-

System Validation (Background):

-

Clean crystal with isopropanol.

-

Collect background spectrum (Air).

-

Validation Check: Ensure no peaks exist in the 2800–3000 cm⁻¹ region (residual hydrocarbon) or broad bands at 3400 cm⁻¹ (moisture).

-

-

Sample Application:

-

Pipette 10–20 µL of Oleyl Alcohol directly onto the center of the ATR crystal.

-

Critical Step: Ensure the liquid covers the entire active crystal diameter (usually 2mm).

-

-

Acquisition Parameters:

-

Range: 4000 – 600 cm⁻¹

-

Resolution: 4 cm⁻¹ (Standard for liquid bands)

-

Scans: 32 (Optimal S/N ratio balance)

-

Correction: Apply "ATR Correction" algorithm (corrects for penetration depth dependence on wavelength).

-

-

Post-Run Cleaning:

-

Wipe with soft lint-free tissue and isopropanol.

-

Run a quick "Preview" scan to ensure return to baseline.

-

Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of viscous lipids.

Data Interpretation & Quantitative Analysis

Peak Assignment Table (Oleyl Alcohol)

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment | Diagnostic Value |

| 3330 | O-H Stretch | Alcohol group | Indicates moisture or alcohol functionality. |

| 3005 | =C-H Stretch | cis-alkene | Primary measure of unsaturation. |

| 2920 / 2850 | C-H Stretch | Internal standard for normalization. | |

| 1654 | C=C Stretch | Alkene | Weak; confirms double bond presence.[1] |

| 1050 | C-O Stretch | Primary Alcohol | Confirms alcohol class. |

| 966 | C-H Bend | trans-alkene | Absence confirms cis purity. |

| 720 | Long chain | Overlaps with cis out-of-plane bend. |

Quantifying Unsaturation (The "FTIR Iodine Value")

While traditional Iodine Value (IV) requires titration, you can calculate a "Spectroscopic Iodine Value" using peak area ratios. This correlates linearly with wet chemistry methods [1].

Formula:

- : Integrated area of the vinyl =C-H stretch (Unsaturation).

-

: Integrated area of the symmetric

-

and

Why this works: The

Troubleshooting Common Issues

-

Issue: No peak at 3005 cm⁻¹ in a supposedly unsaturated sample.

-

Cause: Oxidation (loss of double bond) or sample is actually saturated (Stearyl alcohol).

-

-

Issue: Appearance of a peak at 1740 cm⁻¹.

-

Cause:Oxidation. This indicates the formation of carbonyls (aldehydes/esters) due to lipid degradation. This is a critical quality failure for pharmaceutical lipids [2].

-

-

Issue: High noise in the 2000–2500 cm⁻¹ region.

-

Cause: Diamond absorption (normal for diamond ATR) or poor crystal contact.

-

References

-

Guillén, M. D., & Cabo, N. (1997). "Characterization of edible oils and lard by Fourier transform infrared spectroscopy. Relationships between composition and frequency of concrete bands in the fingerprint region." Journal of the American Oil Chemists' Society.

-

NIST Chemistry WebBook. "9-Octadecen-1-ol, (Z)- (Oleyl Alcohol) IR Spectrum."[2] National Institute of Standards and Technology.[2]

-

Vlachos, N., et al. (2006). "Applications of Fourier transform-infrared spectroscopy to edible oils." Analytica Chimica Acta.

-

AOCS Official Method Cd 14-61. "Iodine Value of Fats and Oils." American Oil Chemists' Society. (Standard wet chemistry method for comparison).

Sources

Navigating the Isomeric Maze: A Comparative Guide to High-Resolution Mass Spectrometry for C13H24O Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical analysis, particularly within drug discovery and natural product research, the definitive identification of molecular structures is paramount. The molecular formula C13H24O represents a vast landscape of potential isomers, each with potentially unique biological activities and chemical properties. Distinguishing between these closely related compounds presents a significant analytical challenge.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms and methodologies for the robust characterization and differentiation of C13H24O isomers.

The Imperative of High Resolution and Mass Accuracy

Low-resolution mass spectrometry (LRMS) provides the nominal mass of a molecule, which is the integer mass of the most abundant isotope of each element.[3] However, for a formula like C13H24O, numerous other elemental compositions can result in the same nominal mass. High-resolution mass spectrometry (HRMS), on the other hand, measures the exact mass of a molecule with high precision, typically to several decimal places.[3][4] This capability is rooted in the fact that the mass of an individual atom is not an integer, a phenomenon known as the mass defect.[5] By providing highly accurate mass measurements, HRMS allows for the confident determination of the elemental composition of an unknown compound.[4][6][7]

Two key parameters define the performance of an HRMS instrument:

-

Mass Resolution: The ability of a mass spectrometer to distinguish between two peaks of slightly different mass-to-charge ratios (m/z).[5][7] It is often expressed as R = m/Δm, where Δm is the full width at half maximum (FWHM) of the peak.[5]

-

Mass Accuracy: The closeness of the measured mass to the true, calculated mass. It is typically expressed in parts per million (ppm).[5][7]

For C13H24O, the theoretical exact mass of the neutral molecule is 208.1827. An HRMS instrument with high mass accuracy can confirm this elemental composition, ruling out other possibilities with the same nominal mass.

Comparing HRMS Platforms: Orbitrap vs. Time-of-Flight (TOF)

Two of the most prevalent HRMS technologies in modern analytical laboratories are the Orbitrap and Time-of-Flight (TOF) mass analyzers.[1][8] Each possesses distinct advantages and disadvantages that influence their suitability for specific applications.

| Feature | Orbitrap Mass Analyzer | Time-of-Flight (TOF) Mass Analyzer |

| Principle | Ions are trapped in an electrostatic field and their axial frequency of oscillation is converted to m/z.[8][9] | Ions are accelerated into a field-free drift tube, and their time of flight to the detector is proportional to the square root of their m/z.[1] |

| Mass Resolution | Very high to ultra-high resolution, typically ranging from 60,000 to over 240,000.[8] | Good to high resolution, typically in the range of 10,000 to 60,000.[5] |

| Mass Accuracy | Excellent, typically < 1-3 ppm with external calibration.[5] | Very good, typically < 3-5 ppm with external calibration. |

| Scan Speed | Slower, as the acquisition time is dependent on the desired resolution.[9][10] | Very fast, capable of acquiring thousands of spectra per second.[10] |

| Dynamic Range | Good, but can be limited by the space charge effects within the trap.[11] | Excellent, with a wide dynamic range.[11] |

| Ideal Applications | Complex mixture analysis, proteomics, metabolomics, and structural elucidation where high resolution is critical.[12] | Fast chromatography applications (UHPLC), screening studies, and quantification where high throughput is required.[11] |

For the analysis of C13H24O isomers, the choice between an Orbitrap and a Q-TOF instrument depends on the primary research objective. If the goal is to achieve the highest possible confidence in elemental composition determination and to resolve complex mixtures containing numerous isomers, the superior resolution of the Orbitrap is advantageous.[13] However, if the focus is on high-throughput screening of samples or coupling with fast chromatographic separations, the speed of a Q-TOF instrument may be more suitable.[11]

Delving Deeper: Advanced Techniques for Isomer Differentiation

While HRMS can confirm the elemental composition, it often cannot distinguish between isomers, as they have the same exact mass.[1] To unravel the isomeric complexity of C13H24O, more advanced techniques are required.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation.[14] In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected, fragmented, and the resulting fragment ions (the product ions) are mass analyzed.[14] The fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers.[15][16]

Different fragmentation techniques can be employed, with Collision-Induced Dissociation (CID) being the most common.[14] In CID, precursor ions are collided with an inert gas, leading to bond cleavage and the formation of fragment ions.[14] The resulting fragmentation patterns can reveal subtle structural differences between isomers of C13H24O. For instance, the position of a double bond or a functional group can significantly influence the fragmentation pathways.[15][17]

Experimental Workflow for MS/MS Analysis

Caption: A generalized workflow for tandem mass spectrometry (MS/MS) analysis of C13H24O isomers.

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)

Ion Mobility Spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge in the gas phase.[18][19] When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may be indistinguishable by mass spectrometry alone.[18][20] In IM-MS, ions are passed through a drift tube filled with a buffer gas.[20] Ions with a larger collision cross-section (CCS), a measure of their three-dimensional shape, will experience more collisions with the buffer gas and will have a longer drift time.[20] This allows for the separation of isomers with different shapes, even if they have the same m/z.[21]

For C13H24O, which can exist as various cyclic and acyclic isomers, IM-MS can be a powerful tool to distinguish between different structural arrangements.

Hypothetical Comparative Data for C13H24O Isomers

To illustrate the power of these techniques, let's consider three hypothetical isomers of C13H24O: Isomer A (a cyclic alcohol), Isomer B (an acyclic ketone), and Isomer C (a bicyclic ether).

Table 1: HRMS Data for C13H24O Isomers

| Parameter | Isomer A (Cyclic Alcohol) | Isomer B (Acyclic Ketone) | Isomer C (Bicyclic Ether) |

| Theoretical [M+H]+ (m/z) | 209.1899 | 209.1899 | 209.1899 |

| Measured [M+H]+ (m/z) on Orbitrap | 209.1898 | 209.1899 | 209.1897 |

| Mass Error (ppm) on Orbitrap | -0.5 | 0.0 | -1.0 |

| Measured [M+H]+ (m/z) on Q-TOF | 209.1901 | 209.1902 | 209.1899 |

| Mass Error (ppm) on Q-TOF | 1.0 | 1.4 | 0.0 |

Table 2: MS/MS and IM-MS Data for C13H24O Isomers

| Parameter | Isomer A (Cyclic Alcohol) | Isomer B (Acyclic Ketone) | Isomer C (Bicyclic Ether) |

| Major MS/MS Fragments (m/z) | 191.1794 ([M+H-H2O]+), 149.1481 | 151.1481, 123.1168 | 165.1638, 137.1325 |

| Collision Cross-Section (CCS) in N2 (Ų) | 145.2 | 152.8 | 140.5 |

As the tables demonstrate, while HRMS confirms the elemental composition for all three isomers, their fragmentation patterns in MS/MS and their collision cross-sections in IM-MS are distinct, allowing for their unambiguous differentiation.

Experimental Protocols

Sample Preparation (Adapted from Plant Secondary Metabolite Extraction Protocols)